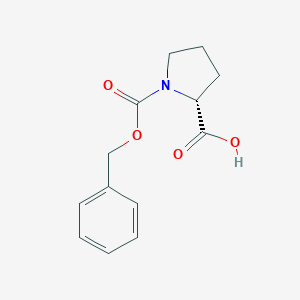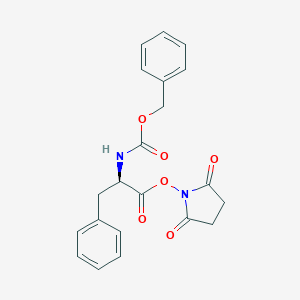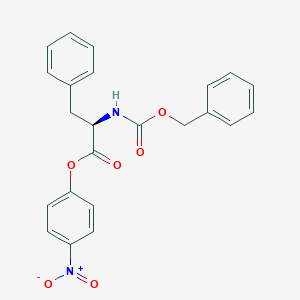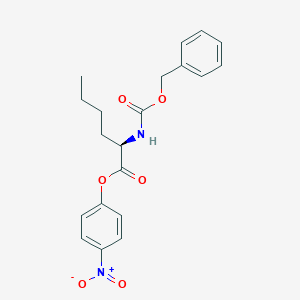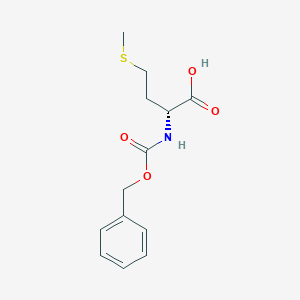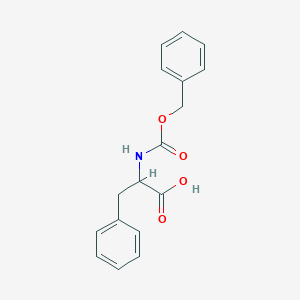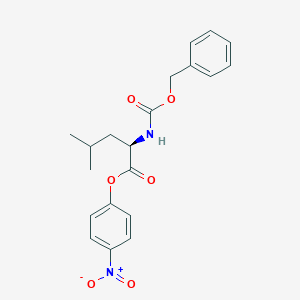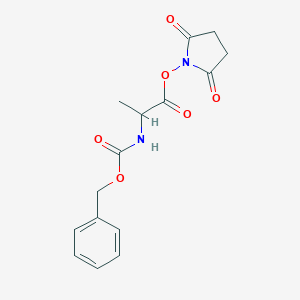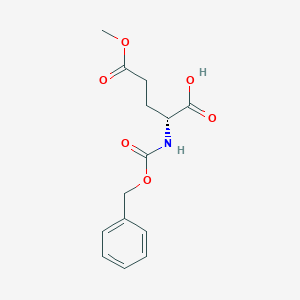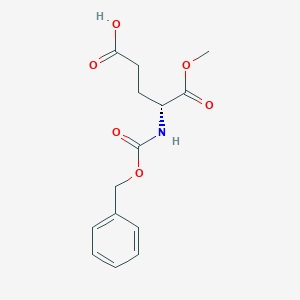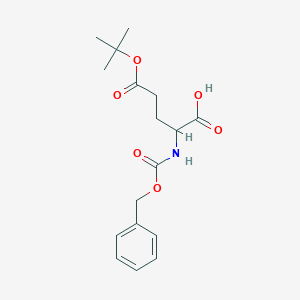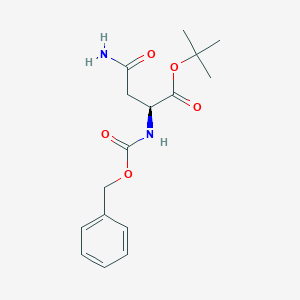
Z-Asn-OtBu
Übersicht
Beschreibung
Z-Asn-OtBu, also known as Z-L-asparagine tert-butyl ester, is a chemical compound with the empirical formula C16H22N2O5 . It has a molecular weight of 322.36 .
Molecular Structure Analysis
The SMILES string representation of Z-Asn-OtBu isCC(C)(C)OC(=O)C@H=O)NC(=O)OCc1ccccc1 . This representation provides a way to visualize the molecule’s structure. Physical And Chemical Properties Analysis
Z-Asn-OtBu has a molecular weight of 322.36 . The compound is purum grade with an assay of ≥98.0% (TLC) .Wissenschaftliche Forschungsanwendungen
Solid-Phase Peptide Synthesis (SPPS)
Z-Asn-OtBu is commonly used in solid-phase peptide synthesis (SPPS), a method that has revolutionized the field of peptide production. SPPS allows for the rapid assembly of peptide chains by sequentially adding amino acid residues to a growing chain anchored to an insoluble resin. The tert-butyl (OtBu) group in Z-Asn-OtBu serves as a protecting group for the side chain carboxyl group during the synthesis process, preventing undesired side reactions .
Fmoc/tBu SPPS Method
In the Fmoc/tBu SPPS method, Z-Asn-OtBu can be utilized due to its tert-butyl protection, which is stable under basic conditions but can be removed under acidic conditions. This method is preferred for synthesizing peptides that are used as potential drugs in both research and industrial settings .
Sustainable Peptide Synthesis
Recent advancements in peptide synthesis aim to make the process more sustainable. Z-Asn-OtBu could potentially be used in novel approaches such as aqueous solid-phase peptide synthesis (ASPPS), which operates in water and uses water-compatible protecting groups. This represents a greener alternative to traditional methods .
Synthesis of Complex Peptides
The use of Z-Asn-OtBu is crucial in the synthesis of complex peptides, especially those containing asparagine residues. The protection offered by the tert-butyl group ensures that the asparagine side chain does not engage in unwanted reactions during the coupling of amino acids .
Pharmaceutical Research
Peptides synthesized using Z-Asn-OtBu are often employed in pharmaceutical research for drug development. The precise control over peptide structure afforded by SPPS is essential for creating peptides with specific biological activities .
Custom Peptide Synthesis Services
Companies specializing in custom peptide synthesis may use Z-Asn-OtBu to fulfill orders for specific peptides required by researchers in various fields, including medicinal chemistry and structural biology .
Safety and Hazards
When handling Z-Asn-OtBu, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Relevant Papers The relevant papers on Z-Asn-OtBu can be found at Sigma-Aldrich . These include MSDS, related peer-reviewed papers, and technical documents .
Wirkmechanismus
Target of Action
Z-Asn-OtBu, also known as Z-L-asparagine tert-butyl ester , is a derivative of the amino acid asparagine . It is primarily used in peptide synthesis . The primary targets of Z-Asn-OtBu are the peptide chains being synthesized. The role of Z-Asn-OtBu is to protect the asparagine residue during the synthesis process .
Mode of Action
Z-Asn-OtBu interacts with its targets by attaching to the asparagine residue in the peptide chain. This protects the asparagine from unwanted reactions during the synthesis process . The tert-butyl ester (OtBu) group in Z-Asn-OtBu serves as a protecting group for the carboxyl function of asparagine .
Biochemical Pathways
Z-Asn-OtBu is involved in the biochemical pathway of peptide synthesis. Specifically, it is used in the Fmoc/tBu solid-phase peptide synthesis method . In this method, the Fmoc group protects the amino group, and the tBu group protects the side chain of asparagine . After the peptide chain is assembled, the protecting groups are removed in the cleavage stage .
Pharmacokinetics
The properties of z-asn-otbu, such as its stability and reactivity, can be controlled by adjusting the conditions of the peptide synthesis process .
Result of Action
The use of Z-Asn-OtBu in peptide synthesis results in the successful assembly of peptide chains with the correct sequence of amino acids. By protecting the asparagine residues, Z-Asn-OtBu helps to prevent unwanted side reactions, ensuring the integrity of the peptide product .
Action Environment
The action of Z-Asn-OtBu is influenced by various environmental factors in the laboratory setting. These include the temperature, pH, and the presence of other reagents in the peptide synthesis process . Proper storage and handling of Z-Asn-OtBu are also crucial for its stability and efficacy .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOOSRSKMKBDP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426753 | |
| Record name | Z-Asn-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Asn-OtBu | |
CAS RN |
25456-85-3 | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-L-asparagine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25456-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Z-Asn-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



